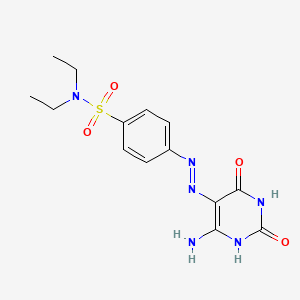

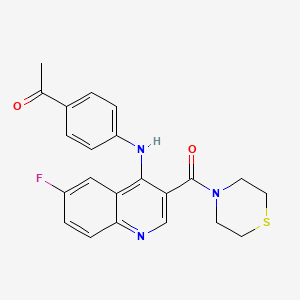

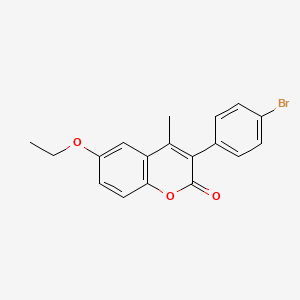

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one" is a synthetic molecule that may be related to various research areas, including organic synthesis, chiroptical spectroscopy, and computational chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl groups and ethoxy functionalities are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves multi-step reactions, including etherification, amination, and Nenitzescu reactions, as seen in the synthesis of "1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl" . The synthesis of such compounds typically requires careful control of reaction conditions, such as temperature and stoichiometry, to achieve high yields. Additionally, multicomponent transformations, as described for the synthesis of an isoxazolone derivative , could be relevant for constructing the chromen-2-one core of the target compound.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be characterized using techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and X-ray diffraction . These methods, combined with density functional theory (DFT) calculations, allow for the determination of absolute configurations and the analysis of non-covalent interactions that influence the supramolecular assembly of the molecules.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be influenced by prototropic tautomerism, as seen in the studies of various iminomethyl-phenol derivatives . The solvent media can significantly affect the tautomeric equilibrium, and computational methods can be used to investigate the intramolecular proton transfer processes. Additionally, the interaction of these compounds with biological targets, such as DNA bases or enzymes, can be explored through docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds, including their spectroscopic characteristics (FT-IR, FT-Raman, UV-Vis, NMR), NBO analysis, HOMO-LUMO gap, and hyperpolarizability, can be studied experimentally and computationally . These properties are essential for understanding the electronic structure, reactivity, and potential applications of the compounds, such as in nonlinear optical materials or as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and DFT Analysis

Research on compounds similar to 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one has focused on their characterization through spectroscopic methods and quantum chemical computations. For instance, Demircioğlu et al. (2019) synthesized a compound and characterized it using spectroscopic techniques and single-crystal X-ray diffraction. The study explored molecular electrostatic potential, Fukui function, nonlinear optical properties, and natural bond orbital analyses, providing insights into the compound's electronic properties and reactivity (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Tautomerism and Supramolecular Structure

Albayrak et al. (2011) investigated the tautomerism of a bromophenyl compound in various solvent media and the solid state. The study highlighted the compound's structural characteristics and its ability to form specific supramolecular networks through non-covalent interactions, which is crucial for understanding molecular assembly and designing functional materials (Albayrak, Kaştaş, Odabaşoǧlu, & Büyükgüngör, 2011).

Antiviral and Antibacterial Activities

Research into bromophenyl derivatives has also explored their biological activities. For example, Hocková et al. (2003) studied the antiviral activity of 2,4-diaminopyrimidine derivatives, revealing their potential in inhibiting retrovirus replication in cell culture. This indicates the potential therapeutic applications of bromophenyl compounds in developing antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, Xu et al. (2003) isolated bromophenols with moderate antibacterial activity from marine algae, suggesting their potential in addressing bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Chemical Synthesis and Material Applications

Studies have also focused on the synthesis and application of bromophenyl compounds in material science. Zhao et al. (2010) explored reactions involving bromophenyl compounds, leading to products with potential applications in organic synthesis and material science (Zhao, Song, Jiang, Xu, & Zhu, 2010). Furthermore, Khalid et al. (2020) synthesized curcuminoids and analyzed their structural and photophysical properties, providing insights into their applications in designing functional materials and devices (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020).

Wirkmechanismus

Target of Action

Bromophenyl compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromophenyl group in the compound may undergo oxidative addition with the palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

Bromophenyl compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in cellular processes and pathways.

Pharmacokinetics

For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution .

Result of Action

Bromophenyl compounds are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes and pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of specific enzymes or receptors, and the pH and redox conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended applications. If it shows promise in medicinal chemistry, for example, future research could involve testing its biological activity against various targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXGATHQZYDMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

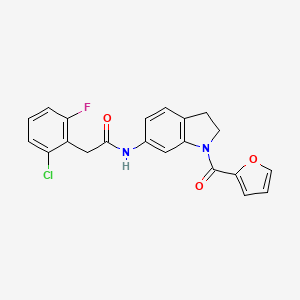

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)